molecular formula C17H21N3O2 B2891907 6-butyl-4-(p-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 872103-00-9

6-butyl-4-(p-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione

Cat. No.: B2891907
CAS No.: 872103-00-9
M. Wt: 299.374
InChI Key: QZADFXOVOMVTCF-UHFFFAOYSA-N
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Description

6-butyl-4-(p-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a useful research compound. Its molecular formula is C17H21N3O2 and its molecular weight is 299.374. The purity is usually 95%.
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Biological Activity

6-butyl-4-(p-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H23N3O3C_{18}H_{23}N_{3}O_{3} with a molecular weight of approximately 329.4 g/mol. It features a pyrrolo[3,4-d]pyrimidine backbone which is known for various biological activities.

Research indicates that derivatives of the pyrrolo[3,4-d]pyrimidine scaffold exhibit significant inhibition of poly(ADP-ribose) polymerases (PARP-1 and PARP-2). These enzymes are crucial in DNA repair mechanisms and cell survival pathways. The selectivity for PARP-2 over PARP-1 has been linked to specific substituents on the aromatic rings attached to the pyrimidine structure .

Antitumor Activity

A notable study demonstrated that compounds similar to this compound exhibited potent cytotoxic effects against various human tumor cell lines. For example, compounds with similar structural features showed IC50 values in the nanomolar range against KB and IGROV1 cells .

Inhibition of Enzymatic Activity

The compound has been shown to inhibit enzymes involved in critical cellular processes:

  • PARP Inhibition : The compound's derivatives have been found to inhibit PARP activity effectively. This inhibition can lead to increased sensitivity of cancer cells to chemotherapeutic agents due to impaired DNA repair mechanisms .

Anti-inflammatory Properties

Some studies suggest that pyrrolo[3,4-d]pyrimidines may possess anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX), which play a significant role in inflammation and pain pathways. This activity could be beneficial in treating inflammatory diseases .

Case Studies

StudyFindings
Synthesis and Biological Evaluation A study synthesized various derivatives and evaluated their activity against tumor cells. The most potent compounds had modifications at the N1 position of the pyrimidine ring, enhancing selectivity for PARP-2 inhibition .
Antitumor Activity Assessment In vitro assays showed that certain derivatives demonstrated significant cytotoxicity against human cancer cell lines with IC50 values as low as 0.26 μM .
Anti-inflammatory Evaluation Compounds were tested for COX inhibition; some showed superior activity compared to existing anti-inflammatory drugs such as celecoxib .

Properties

IUPAC Name

6-butyl-4-(4-methylphenyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2/c1-3-4-9-20-10-13-14(16(20)21)15(19-17(22)18-13)12-7-5-11(2)6-8-12/h5-8,15H,3-4,9-10H2,1-2H3,(H2,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZADFXOVOMVTCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1CC2=C(C1=O)C(NC(=O)N2)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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